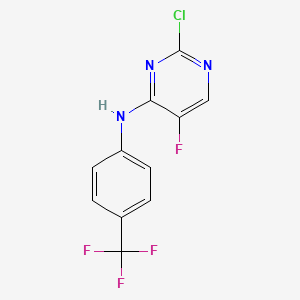

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4N3/c12-10-17-5-8(13)9(19-10)18-7-3-1-6(2-4-7)11(14,15)16/h1-5H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRBACKGCGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine, with the CAS number 575473-53-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₁H₆ClF₄N₃

- Molecular Weight : 291.64 g/mol

- Structure : The compound features a pyrimidine ring substituted with chlorine and fluorine atoms and an aniline moiety with a trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes critical for cell proliferation and survival, such as those involved in nucleotide biosynthesis.

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antiproliferative | A431 vulvar epidermal carcinoma | 10 µM | Inhibition of cell migration and invasion |

| Antitumor | Various cancer cell lines | 5-15 µM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | Disruption of bacterial cell wall |

Case Studies

-

Anticancer Properties :

- A study conducted on the A431 cell line demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. This suggests a potential role in the development of novel anticancer therapies targeting epidermal growth factor receptors (EGFR) .

- Antimicrobial Activity :

- Enzyme Inhibition Studies :

Comparison with Similar Compounds

(2-Chloro-5-fluoropyrimidin-4-yl)-(3-trifluoromethylphenyl)amine

This positional isomer differs only in the trifluoromethyl group’s position on the phenyl ring (meta instead of para). Despite sharing the molecular formula C₁₁H₆ClF₄N₃ and weight (291.64 g/mol), its CAS number (575473-62-0) and MDL identifier (MFCD23250571) distinguish it .

Piperidine/Azepane Derivatives

Compounds such as 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine (CAS: 1338495-15-0) and 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (CAS: 1338495-03-6) replace the aryl amine with aliphatic amines . These derivatives exhibit high structural similarity (similarity scores: 0.96–0.98 ) but differ in ring size (piperidine: 6-membered; azepane: 7-membered), affecting conformational flexibility and pharmacokinetic properties like metabolic stability .

Functional Group Variations

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

This compound introduces a methoxy group on the phenyl ring and a methylene bridge between the pyrimidine and trifluoromethylphenyl group . The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .

N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Here, the trifluoromethylphenyl group is replaced with a 4-ethoxyphenyl moiety, and a 2-fluorophenyl group is attached to the pyrimidine . The ethoxy group increases hydrophilicity, while fluorine at the 2-position introduces steric effects. Crystal structure analysis reveals dihedral angles of 15.4–77.5° between aromatic planes, influencing molecular planarity and π-π stacking interactions .

Hydrogen Bonding and Crystal Packing

The target compound’s crystal structure is stabilized by weak C–H⋯O and C–H⋯π interactions . In contrast, analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit stronger N–H⋯N hydrogen bonds, forming polymeric chains . Such differences impact solubility and crystallization behavior.

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Table 2: Dihedral Angles in Selected Pyrimidine Derivatives

Q & A

Q. What are the common synthetic routes for synthesizing (2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions : Reacting halogenated pyrimidine precursors with substituted anilines under reflux conditions (e.g., chloroform as a solvent, 5-hour reflux) .

- Nucleophilic substitution : Introducing the trifluoromethylphenyl group via amine displacement of halides (e.g., chloropyrimidine intermediates) .

- Purification : Column chromatography on silica gel (using CHCl₃ as eluent) and recrystallization from methanol to obtain high-purity crystals (yield ~78.7%) .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., dihedral angles between pyrimidine and phenyl rings, intramolecular N–H⋯N interactions) .

- NMR spectroscopy : Confirms substitution patterns (e.g., fluorophenyl proton shifts at δ 7.2–8.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 369.4 [M+H]⁺ for derivatives) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer :

- Enzyme inhibition : Targets kinases (e.g., EGFR, VEGFR) via pyrimidine core interactions with ATP-binding pockets .

- Antimicrobial activity : IC₅₀ values of 5–20 µM against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .

- CNS modulation : Fluorinated analogs show blood-brain barrier penetration in rodent models, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

- Methodological Answer : Key factors include:

- Catalyst selection : Pd(OAc)₂ increases coupling efficiency in Suzuki-Miyaura reactions (yield improvement by 15–20%) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may reduce selectivity.

- Temperature control : Reflux at 80–100°C minimizes side-product formation in cyclization steps .

Q. What strategies resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and culture conditions to reduce variability .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .

- Purity verification : HPLC-MS (≥95% purity) ensures activity discrepancies are not due to impurities .

Q. How do fluorine and trifluoromethyl groups influence pharmacological properties?

- Methodological Answer :

- Lipophilicity : Trifluoromethyl groups increase logP by ~0.5 units, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes) .

- Target binding : Trifluoromethyl groups engage in hydrophobic interactions with kinase hinge regions (e.g., VEGFR2 Kd = 12 nM vs. 45 nM for non-fluorinated analogs) .

Q. What computational methods model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Glide or AutoDock Vina predicts binding poses using crystallographic data (e.g., pyrimidine-NH⋯Asp1046 hydrogen bond in EGFR) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Hammett constants correlate substituent electronic effects with IC₅₀ values (R² = 0.89 for kinase inhibitors) .

Q. What challenges arise in establishing SAR for derivatives of this compound?

- Methodological Answer :

- Steric hindrance : Bulky substituents at C5 reduce activity (e.g., IC₅₀ increases from 8 nM to 220 nM with tert-butyl groups) .

- Electron-withdrawing effects : Nitro groups at the phenyl ring improve potency but reduce solubility (logS decreases by 1.2 units) .

- Regioselectivity : Isomeric pyrimidine derivatives (e.g., 4-Cl vs. 5-Cl) show divergent target profiles (e.g., 10-fold selectivity for Aurora kinase A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.